molecular formula C31H40N4O7S B2953089 N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide CAS No. 688061-04-3

N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide

Cat. No.: B2953089
CAS No.: 688061-04-3
M. Wt: 612.74
InChI Key: ASHGKYKZLJCHRF-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide involves multiple steps. The process typically starts with the preparation of the core quinazolinone structure, followed by the introduction of the dioxolo group and the hexanamide side chain. The final steps involve the addition of the methoxyphenyl and carbamoylpropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to interact with specific molecular targets makes it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-[6-[1-(3-methoxypropylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O7S/c1-4-27(29(37)32-14-8-16-39-2)43-31-34-24-18-26-25(41-20-42-26)17-23(24)30(38)35(31)15-7-5-6-9-28(36)33-19-21-10-12-22(40-3)13-11-21/h10-13,17-18,27H,4-9,14-16,19-20H2,1-3H3,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHGKYKZLJCHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCOC)SC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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